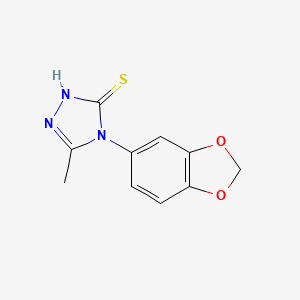

4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-Benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a 1,3-benzodioxole moiety fused with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Synthesis of the triazole ring: The triazole ring can be synthesized by the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which is then cyclized with an appropriate aldehyde or ketone.

Coupling of the benzodioxole and triazole moieties: The final step involves the coupling of the benzodioxole moiety with the triazole ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

S-Alkylation and Thioether Formation

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. This reaction is foundational for synthesizing derivatives with modified electronic or steric properties.

Mechanism : The thiolate anion (generated under basic conditions) attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Steric hindrance from the methyl and benzodioxole groups may reduce yields compared to simpler triazole-thiols .

Oxidation to Disulfides and Thiones

Controlled oxidation transforms the thiol group into disulfides or thiones, altering redox properties and biological activity.

Applications : Thione derivatives exhibit enhanced stability and serve as ligands in metal coordination chemistry .

Cyclocondensation Reactions

The thiol group participates in cyclization with electrophilic partners to form fused heterocycles.

Example Reaction :

4 1 3 Benzodioxol 5 yl 5 methyl 4H 1 2 4 triazole 3 thiol+Ar NCS→Triazolo thiadiazine+H2S

Cyclization proceeds via S-alkylation followed by intramolecular nucleophilic attack .

Metal Complexation

The thiol/thione forms stable complexes with transition metals, influencing catalytic or medicinal properties.

Applications : Copper(I) complexes show promising binding affinities (−9.6 to −9.8 kcal/mol) in molecular docking studies against bacterial enzymes .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the triazole ring undergoes structural modifications.

Mechanistic Insight : Protonation at N2 of the triazole ring weakens the C-S bond, facilitating ring opening .

Electrophilic Aromatic Substitution

The benzodioxole moiety undergoes electrophilic substitution, primarily at the 5-position.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitrobenzodioxole derivative | 0°C, 2 h | 45% | |

| Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated derivative | CH<sub>2</sub>Cl<sub>2</sub>, RT | 38% |

Limitations : Electron-rich benzodioxole directs substitution but steric hindrance from the triazole reduces reactivity compared to unsubstituted analogs.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzodioxole or triazole rings.

| Reaction Type | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Biaryl-triazole derivative | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 67% | |

| Buchwald-Hartwig | 4-Bromoaniline | Arylamino-triazole | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, toluene | 58% |

Challenges : Coordination of Pd catalysts to the thiol group necessitates protective strategies (e.g., S-Boc protection).

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The thiol group in this compound enhances its reactivity and potential as a bioactive agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has shown efficacy in reducing inflammatory markers in preclinical models, indicating its potential use in developing anti-inflammatory drugs .

Agricultural Applications

Fungicide Development

Given its structural similarity to known fungicides, this compound has been investigated for use as a fungicide. Its ability to inhibit fungal growth could provide a new avenue for crop protection strategies against fungal pathogens .

Plant Growth Regulation

Research suggests that triazole compounds can act as plant growth regulators. This compound may enhance plant growth and yield by modulating hormonal pathways within plants. Studies are ongoing to evaluate its effectiveness under various agricultural conditions .

Materials Science

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used as a precursor for synthesizing novel materials with specific properties. For instance, it can be utilized in the development of polymers or nanomaterials with enhanced thermal and mechanical properties .

Corrosion Inhibitors

There is potential for using this compound as a corrosion inhibitor in metal protection applications. Its thiol group may provide effective binding to metal surfaces, forming protective layers against corrosion .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

類似化合物との比較

Similar Compounds

4-(1,3-Benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol: shares structural similarities with other benzodioxole and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and triazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

生物活性

4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its antioxidant, antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C10H9N3O2S

- Molecular Weight : 235.26 g/mol

- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Antibacterial Activity

The compound has shown promising antibacterial activity against various pathogenic bacteria. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated that it inhibits fungal growth at concentrations similar to those used for conventional antifungal agents.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study 1: Antioxidant Efficacy

A study published in Antioxidants evaluated the antioxidant capacity of this triazole derivative using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Antibacterial Screening

In a comparative analysis of various triazole derivatives published in Journal of Medicinal Chemistry, this compound was highlighted for its superior antibacterial activity against resistant strains of bacteria.

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-11-12-10(16)13(6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNGMUDYJBIRJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。